(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone
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Description
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone is a useful research compound. Its molecular formula is C18H19ClN2O3S and its molecular weight is 378.87. The purity is usually 95%.
BenchChem offers high-quality (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The compound has been studied for its potential in cancer treatment. Derivatives of 1-thia-4-azaspiro[4.5]decane, which share a similar structural motif, have shown moderate to high inhibition activities against various cancer cell lines, including HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) . This suggests that our compound could be explored for similar anticancer properties.
Chemotherapy Drug Development
Given the importance of chemotherapy in cancer treatment, the search for novel selective anticancer agents with minimal side effects is ongoing. Compounds with a thiazolidine ring system, which is structurally related to our compound, have been integrated into drugs with medicinal and pharmaceutical applications . This compound could be a candidate for developing new chemotherapy drugs.
Neuroprotective Agent Research
The neurotoxic potential of compounds structurally related to (3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone has been investigated. Studies have looked into their effects on acetylcholinesterase activity and malondialdehyde levels in the brain, which are indicators of oxidative stress and neural damage . This compound could be researched for neuroprotective effects.
Antioxidant Properties
Related compounds have been evaluated for their antioxidant activities, which are crucial in mitigating oxidative stress-related diseases . The structural similarities suggest that our compound may also possess antioxidant properties, making it a potential subject for further study in this field.
Pharmacological Activities
The compound’s framework is similar to that of various drugs and drug candidates, indicating its potential for a wide range of pharmacological activities. These activities could include antibacterial, antifungal, antiparasitic, anti-inflammatory, and antidepressant effects .
Synthetic Chemistry and Drug Design
The compound’s complex structure makes it an interesting subject for synthetic chemistry research. Its synthesis could provide insights into new methods of drug design and the development of novel therapeutic agents with improved efficacy and reduced side effects .
properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-12-15(16(20-24-12)13-4-2-3-5-14(13)19)17(22)21-8-6-18(7-9-21)23-10-11-25-18/h2-5H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFHHOMYPYTDJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC4(CC3)OCCS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone |
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